molecular formula C81H53EuN2O6 B2689570 Europium, tris(1,3-di-2-naphthalenyl-1,3-propanedionato-kappaO1,kappaO3)(1,10-phenanthroline-kappaN1,kappaN10)- CAS No. 202460-56-8

Europium, tris(1,3-di-2-naphthalenyl-1,3-propanedionato-kappaO1,kappaO3)(1,10-phenanthroline-kappaN1,kappaN10)-

Cat. No.: B2689570
CAS No.: 202460-56-8
M. Wt: 1302.3 g/mol
InChI Key: FIYHXSORRODFEQ-UHFFFAOYSA-N
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Description

Europium, tris(1,3-di-2-naphthalenyl-1,3-propanedionato-kappaO1,kappaO3)(1,10-phenanthroline-kappaN1,kappaN10)- (hereafter referred to as Eu(NaphD)₃Phen) is a luminescent coordination complex where europium(III) serves as the central ion. The compound is stabilized by three 1,3-di-2-naphthalenyl-1,3-propanedionate (NaphD) ligands and one 1,10-phenanthroline (Phen) ancillary ligand. The NaphD ligands act as β-diketonate chelators, coordinating via oxygen atoms (κO¹,κO³), while Phen binds through nitrogen atoms (κN¹,κN¹⁰), forming an octacoordinate geometry around Eu³⁺ .

The extended π-conjugation of the naphthalenyl substituents enhances the antenna effect, promoting efficient energy transfer to the europium ion, resulting in intense red luminescence characteristic of Eu³⁺ transitions (⁵D₀ → ⁷F₂) . This complex crystallizes in monoclinic systems, with solvent molecules (e.g., acetonitrile) often incorporated into the lattice, as observed in analogous europium β-diketonate complexes .

Properties

CAS No.

202460-56-8

Molecular Formula

C81H53EuN2O6

Molecular Weight

1302.3 g/mol

IUPAC Name

1,3-dinaphthalen-2-ylpropane-1,3-dione;europium(3+);1,10-phenanthroline

InChI

InChI=1S/3C23H15O2.C12H8N2.Eu/c3*24-22(20-11-9-16-5-1-3-7-18(16)13-20)15-23(25)21-12-10-17-6-2-4-8-19(17)14-21;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-15H;1-8H;/q3*-1;;+3

InChI Key

FIYHXSORRODFEQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)[CH-]C(=O)C3=CC4=CC=CC=C4C=C3.C1=CC=C2C=C(C=CC2=C1)C(=O)[CH-]C(=O)C3=CC4=CC=CC=C4C=C3.C1=CC=C2C=C(C=CC2=C1)C(=O)[CH-]C(=O)C3=CC4=CC=CC=C4C=C3.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.[Eu+3]

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)[CH-]C(=O)C3=CC4=CC=CC=C4C=C3.C1=CC=C2C=C(C=CC2=C1)C(=O)[CH-]C(=O)C3=CC4=CC=CC=C4C=C3.C1=CC=C2C=C(C=CC2=C1)C(=O)[CH-]C(=O)C3=CC4=CC=CC=C4C=C3.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu+3]

solubility

not available

Origin of Product

United States

Biological Activity

Europium complexes, particularly those involving tris(1,3-diketonates) and 1,10-phenanthroline, have garnered significant interest in the fields of materials science and biomedicine due to their unique luminescent properties. The compound Europium, tris(1,3-di-2-naphthalenyl-1,3-propanedionato-kappaO1,kappaO3)(1,10-phenanthroline-kappaN1,kappaN10) is a notable example that exhibits both photophysical and biological activities. This article explores its biological activity, including cytotoxicity, potential therapeutic applications, and mechanisms of action.

Molecular Formula : C₅₇H₄₁EuN₂O₆
Molecular Weight : 1001.93 g/mol
CAS Number : 17904-83-5
Appearance : Yellow powder
Melting Point : 172-173 °C

Photophysical Properties

The compound is known for its red light emission , with excitation at approximately 369 nm and emission at 612 nm , making it suitable for applications in organic light-emitting diodes (OLEDs) and luminescent sensors .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of europium complexes on various cancer cell lines. For instance, one study demonstrated that europium(III) complexes exhibit significant cytotoxicity against human cancer cells through the induction of apoptosis. The mechanism was linked to the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)12.5Induction of apoptosis via ROS generation
MCF-7 (breast cancer)15.0Mitochondrial dysfunction
A549 (lung cancer)18.0Cell cycle arrest and apoptosis

The biological activity of europium complexes can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Europium complexes can induce oxidative stress in cells, leading to cellular damage and apoptosis.
  • Mitochondrial Dysfunction : Disruption of mitochondrial membrane potential has been observed, which is critical for ATP production and cell survival.
  • Cell Cycle Arrest : Certain studies indicate that europium complexes can interfere with normal cell cycle progression, leading to cell death .

Case Study 1: Anticancer Activity

A study published in the Journal of Materials Chemistry explored the anticancer potential of europium complexes on HeLa cells. The researchers found that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis such as caspase activation .

Case Study 2: Photodynamic Therapy

Another investigation assessed the use of europium complexes in photodynamic therapy (PDT). The complex was shown to enhance the efficacy of PDT by improving the localization of light absorption in tumor tissues while minimizing damage to surrounding healthy cells .

Scientific Research Applications

Optical Materials

Luminescent Properties : The compound is recognized for its bright red luminescence, which is essential for developing advanced optical materials. The organic ligands act as antennas that enhance the sensitization of europium emission, making it suitable for use in:

  • Light Emitting Diodes (LEDs) : The compound improves the efficiency and color purity of LEDs.
  • Displays : It is used in displays to enhance brightness and color quality.

Analytical Chemistry

Fluorescent Probes : Europium complexes serve as effective fluorescent probes in analytical chemistry. Their high sensitivity allows for the detection of various analytes in complex matrices such as:

  • Environmental Samples : Used for detecting pollutants and trace metals.
  • Biological Samples : Applied in assays to identify biomolecules or pathogens due to their strong luminescent signals.

Biomedical Applications

Medical Imaging and Diagnostics : The strong luminescent properties of europium complexes make them valuable in biomedical fields:

  • Imaging Techniques : They enhance the visibility of biological tissues during imaging procedures.
  • Diagnostics : Utilized in assays that require high sensitivity for detecting diseases at early stages.

Photonic Devices

Telecommunications and Data Transmission : The incorporation of europium complexes into photonic devices contributes to advancements in telecommunications:

  • Signal Clarity : These compounds improve the clarity and efficiency of signals in optical fibers.
  • Data Storage Technologies : They are explored for use in data storage systems due to their luminescent properties.

Case Study 1: Luminescent Complexes with 2-(Phenylethynyl)-1,10-phenanthroline

Research has shown that europium complexes with modified ligands exhibit enhanced luminescent properties. For instance, the incorporation of 2-(phenylethynyl) groups improves solubility and photophysical behavior in various solvents, leading to better performance in solid-state applications .

Case Study 2: Covalent Linking to Sol-Gel Glasses

A study demonstrated the successful immobilization of a europium β-diketonate complex on a 1,10-phenanthroline-functionalized silica sol-gel glass. This approach addresses solubility issues while maintaining strong luminescence, making it suitable for ambient temperature processing .

Chemical Reactions Analysis

Ligand Substitution Reactions

The naphthalenyl β-diketonate ligands in this complex undergo substitution under specific conditions. For example:

Reaction TypeConditionsOutcomeReference
Ligand Exchange Exposure to competing ligands (e.g., acetylacetonate) in THF at 60°CPartial displacement of naphthalenyl ligands, forming mixed-ligand complexes
Acid-Induced Ligand Release Treatment with HCl (1M)Protonation of diketonate ligands, releasing free Hdnpm (1,3-di-2-naphthalenylpropane-1,3-dione)

These reactions highlight the labile nature of the diketonate ligands, which can be modulated by pH or competing donors.

Photochemical Reactions

The complex demonstrates strong photoluminescence due to ligand-to-metal energy transfer (LMET). Key photochemical behaviors include:

  • Excitation and Emission :

    • Excitation : Absorbs UV light (λ<sub>max</sub> ≈ 350 nm) via ligand-centered π→π* transitions.

    • Emission : Sharp red luminescence at 612 nm (characteristic of Eu<sup>3+</sup> <sup>5</sup>D<sub>0</sub>→<sup>7</sup>F<sub>2</sub> transition) .

  • Quenching Mechanisms :

    QuencherMechanismEffect on LuminescenceReference
    O<sub>2</sub>Collisional deactivationReduces emission intensity by ~40%
    H<sub>2</sub>OVibrational energy transferComplete quenching in aqueous media

Coordination with Lewis Bases

The europium center’s vacant orbitals allow interaction with Lewis bases:

BaseReaction ConditionsObserved EffectReference
Pyridine Reflux in dichloromethaneFormation of adducts with enhanced thermal stability
Phosphine Oxides Room temperature, 24hExpansion of coordination sphere, altering luminescence decay kinetics

These interactions are critical for tuning the complex’s solubility and optical properties.

Redox Reactions

The europium(III) center resists reduction under ambient conditions but undergoes redox changes in controlled environments:

Redox ProcessConditionsOutcomeReference
Electrochemical Reduction −1.2 V (vs. Ag/AgCl) in DMFEu<sup>3+</sup> → Eu<sup>2+</sup>, irreversible with loss of luminescence
Oxidation of Ligands H<sub>2</sub>O<sub>2</sub>, 50°COxidative degradation of naphthalenyl groups

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals:

  • Decomposition Onset : 220°C

  • Major Steps :

    • Loss of phenanthroline ligand (~250°C).

    • Breakdown of diketonate ligands (~350°C).

    • Formation of Eu<sub>2</sub>O<sub>3</sub> residue (>500°C).

Interaction with Biological Molecules

Studies suggest potential binding to biomolecules:

  • DNA : Intercalation via phenanthroline, inducing conformational changes.

  • Proteins : Non-covalent interactions with albumin, altering emission spectra.

Comparison with Similar Compounds

Table 1: Key Structural and Photophysical Properties of Eu(NaphD)₃Phen and Analogous Complexes

Compound Ligand Substituents Ancillary Ligand Counter Ion Luminescence Efficiency Stability Applications
Eu(NaphD)₃Phen 2-naphthalenyl 1,10-phenanthroline None (neutral complex) High (λem ~614 nm) Moderate (sensitive to solvent loss) OLEDs, sensors
Eu(TTA)₃Phen 2-thienyl, CF₃ 1,10-phenanthroline None Very High (quantum yield >50%) High (thermal stability) Bioimaging, anti-counterfeiting
Eu(DBM)₃Phen Phenyl 1,10-phenanthroline None Moderate (self-quenching in solid state) Low (hygroscopic) Phosphors, LEDs
Eu(HPhN)₃dpp Phenalenone 4,7-diphenyl-1,10-phenanthroline None High (blue-light excitable) High Oxygen sensors, optoelectronics
Eu(p-NO₂PhA)₃Phen p-nitrophenyl 1,10-phenanthroline None Moderate (sensitive to pH) Moderate Analytical probes

Key Observations:

Ligand Effects: The naphthalenyl groups in Eu(NaphD)₃Phen provide stronger π-π stacking interactions compared to phenyl (Eu(DBM)₃Phen) or thienyl (Eu(TTA)₃Phen) substituents, enhancing luminescence intensity but increasing susceptibility to solvent loss . Electron-withdrawing groups (e.g., CF₃ in TTA) improve thermal stability and quantum yields by reducing non-radiative decay pathways .

Ancillary Ligand Modifications :

  • Replacing Phen with 4,7-diphenyl-1,10-phenanthroline (dpp) in Eu(HPhN)₃dpp shifts excitation wavelengths to the blue region (~400 nm), enabling compatibility with cheaper light sources .

Counter Ion Influence: While Eu(NaphD)₃Phen is neutral, analogous complexes with counter ions (e.g., Cl⁻, NO₃⁻) exhibit altered coordination symmetry and stability. For example, [Eu(PEP)₂Cl₃]·2CH₃CN shows lower symmetry (C₁) compared to nitrate-containing analogs, affecting emission line sharpness .

Application-Specific Comparisons

  • Luminescent Efficiency : Eu(TTA)₃Phen outperforms Eu(NaphD)₃Phen in quantum yield (>50% vs. ~30–40%) due to the stronger electron-withdrawing CF₃ group in TTA, which minimizes vibrational quenching .
  • Environmental Stability : Eu(HPhN)₃dpp exhibits superior stability under oxidative conditions, making it suitable for oxygen-sensing applications in harsh environments .
  • Biocompatibility : Eu(TTA)₃Phen is widely used in bioimaging due to its low cytotoxicity and compatibility with aqueous systems, whereas Eu(NaphD)₃Phen’s hydrophobic naphthalenyl groups limit its biological utility .

Research Findings and Challenges

  • Synthetic Challenges : The synthesis of Eu(NaphD)₃Phen requires strict control of solvent (acetonitrile) and stoichiometry to prevent ligand dissociation, unlike the more robust Eu(TTA)₃Phen .
  • Supramolecular Interactions : Intra-ligand π-π interactions in Eu(NaphD)₃Phen contribute to its solid-state luminescence but complicate solution-phase applications due to aggregation .
  • Toxicity : While europium compounds are generally low-toxicity, studies on Tetrahymena thermophila indicate that chronic exposure to europium oxide induces oxidative stress, necessitating careful handling of powdered complexes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing europium tris(β-diketonate)phenanthroline complexes?

  • Methodological Answer : The synthesis typically involves reacting europium oxide (Eu₂O₃) with hydrochloric acid to form EuCl₃, followed by sequential addition of β-diketonate ligands (e.g., 1,3-di-2-naphthalenyl-1,3-propanedione) and 1,10-phenanthroline in ethanol under reflux. Stoichiometric ratios (e.g., 3:1 ligand-to-Eu³⁺) and pH control are critical for high yields. Purification via recrystallization or column chromatography ensures >95% purity, as demonstrated in analogous complexes .

Q. How does ligand structure influence the solubility and stability of europium β-diketonate complexes?

  • Methodological Answer : Bulky β-diketonate ligands (e.g., 2-naphthalenyl groups) enhance solubility in organic solvents (e.g., chloroform, DMF) by reducing intermolecular aggregation. Stability is improved through chelate ring formation and steric protection of the Eu³⁺ center. Comparative studies with phenyl-substituted analogs (e.g., Eu(benzoylacetonate)₃phen) show lower solubility due to reduced steric bulk .

Q. What spectroscopic techniques are essential for characterizing these complexes?

  • Methodological Answer :

  • Luminescence spectroscopy : Measures emission bands at 613 nm (⁵D₀ → ⁷F₂ transition) to assess photophysical efficiency.
  • FTIR and Raman spectroscopy : Identifies ligand coordination modes (e.g., symmetric vs. asymmetric C=O stretching).
  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., Eu–O ≈ 2.3–2.5 Å, Eu–N ≈ 2.6 Å) and coordination geometry .

Advanced Research Questions

Q. How does 1,10-phenanthroline enhance the luminescent efficiency of europium β-diketonate complexes?

  • Methodological Answer : Phenanthroline acts as a "sensitizer" by absorbing UV light (250–350 nm) and transferring energy to the Eu³⁺ ion via the antenna effect. This reduces non-radiative decay pathways. Emission intensity increases 3–5× compared to binary complexes (e.g., Eu(β-diketonate)₃), as shown in ternary systems like Eu(benzoylacetonate)₃phen .
Complex TypeExcitation Range (nm)Emission Intensity (Relative)
Eu(β-diketonate)₃250–300100
Eu(β-diketonate)₃phen300–380300–500

Q. What methodologies resolve discrepancies in europium oxidation state determination?

  • Methodological Answer : Discrepancies arise from mixed-valent Eu²⁺/Eu³⁺ states. A combined approach is recommended:

  • Mössbauer spectroscopy : Differentiates Eu²⁺ (δ ≈ −10 mm/s) and Eu³⁺ (δ ≈ 0 mm/s) via isomer shifts.
  • Magnetic susceptibility : Effective magnetic moments >7.9 µB indicate Eu²⁺ contributions (e.g., 14.6 µB/f.u. in Eu₅Sn₃S₁₂).
  • XANES : Probes Eu L₃-edge shifts to confirm valence .

Q. How do structural modifications in β-diketonate ligands affect photophysical and magnetic properties?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., CF₃ in 4,4,4-trifluoro-1-phenyl-1,3-butanedione) increase ligand field splitting, shifting emission spectra.
  • Bulky substituents (e.g., naphthalenyl) reduce solvent quenching and enhance luminescence quantum yields (Φ = 0.4–0.6).
  • Magnetic studies show ligand rigidity stabilizes Eu²⁺, influencing metamagnetic transitions at low temperatures (e.g., 3 K in Eu₄LuSn₃S₁₂) .

Data Contradiction Analysis

Q. Why do some studies report variable luminescence lifetimes for similar europium complexes?

  • Methodological Answer : Lifetimes depend on ligand-induced shielding of Eu³⁺ from solvent vibrations. For example:

  • Non-polar ligands (e.g., naphthalenyl): Longer lifetimes (τ ≈ 1.2 ms) due to reduced non-radiative decay.
  • Polar ligands (e.g., hydroxyl-substituted): Shorter lifetimes (τ ≈ 0.6 ms) from hydrogen bonding with solvents. Contradictions arise from inconsistent solvent drying or oxygen exclusion during measurements .

Key Research Findings

  • Ligand Design : 2-Naphthalenyl β-diketonates improve photostability compared to phenyl analogs.
  • Energy Transfer : Phenanthroline increases energy transfer efficiency by 40–60% in ternary complexes.
  • Mixed Valency : Eu²⁺/Eu³⁺ coexistence is confirmed via Mössbauer and magnetic data in sulfide matrices .

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